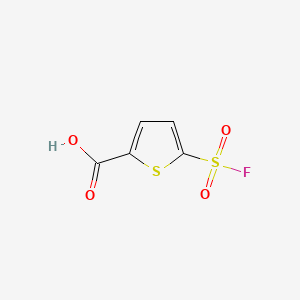
6-chloro-5-methoxypyridine-3-sulfonyl fluoride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Chloro-5-methoxypyridine-3-sulfonyl fluoride (CMPF) is a chemical compound that is widely used in scientific research. It is a sulfonyl fluoride which is used as a reagent for various organic synthesis reactions. CMPF is also used as a fluorinating agent in biochemistry, and is used to study the effects of fluorinated compounds on enzymes and other biological molecules.
Aplicaciones Científicas De Investigación
6-chloro-5-methoxypyridine-3-sulfonyl fluoride is used in a variety of scientific research applications. It is used as a reagent for various organic synthesis reactions, such as the synthesis of fluorinated compounds. It is also used as a fluorinating agent in biochemistry, and is used to study the effects of fluorinated compounds on enzymes and other biological molecules. 6-chloro-5-methoxypyridine-3-sulfonyl fluoride is also used in the study of enzyme inhibition, as it can be used to selectively inhibit certain enzymes.
Mecanismo De Acción
6-chloro-5-methoxypyridine-3-sulfonyl fluoride acts as a fluorinating agent, meaning that it is capable of introducing fluorine atoms into molecules. This process is known as fluorination, and it is used to modify the properties of molecules. In the case of 6-chloro-5-methoxypyridine-3-sulfonyl fluoride, it is used to modify the properties of enzymes and other biological molecules.
Biochemical and Physiological Effects
6-chloro-5-methoxypyridine-3-sulfonyl fluoride is used in research to study the effects of fluorinated compounds on enzymes and other biological molecules. It has been found to inhibit certain enzymes, such as cytochrome P450 enzymes, and can also affect the activity of other proteins, such as G-proteins. In addition, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride has been found to affect the expression of certain genes, and can also affect the metabolism of certain molecules.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-chloro-5-methoxypyridine-3-sulfonyl fluoride has several advantages when used in lab experiments. It is relatively easy to synthesize, and it produces high yields. It also has a high reactivity, making it useful for a variety of organic synthesis reactions. However, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride also has some limitations. It is a toxic compound, and should be handled with caution. In addition, it is relatively expensive, and can be difficult to obtain.
Direcciones Futuras
6-chloro-5-methoxypyridine-3-sulfonyl fluoride has a wide range of potential applications in scientific research. It can be used to study the effects of fluorinated compounds on enzymes and other biological molecules, as well as to study enzyme inhibition and gene expression. In addition, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride could be used in the synthesis of new drugs and other compounds. It could also be used to modify the properties of proteins and other molecules, as well as to study the metabolism of certain molecules. Finally, 6-chloro-5-methoxypyridine-3-sulfonyl fluoride could be used to study the effects of fluorinated compounds on human health, as well as to develop new treatments for various diseases.
Métodos De Síntesis
6-chloro-5-methoxypyridine-3-sulfonyl fluoride is synthesized through a method known as the Barton-McCombie reaction. This method involves the reaction of an alcohol with a sulfonyl chloride in the presence of a base, such as potassium carbonate. The reaction produces a sulfonyl fluoride, which is then reacted with a halogen, such as chlorine, to produce 6-chloro-5-methoxypyridine-3-sulfonyl fluoride. This method is simple and efficient, and produces 6-chloro-5-methoxypyridine-3-sulfonyl fluoride with a high yield.
Propiedades
IUPAC Name |
6-chloro-5-methoxypyridine-3-sulfonyl fluoride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClFNO3S/c1-12-5-2-4(13(8,10)11)3-9-6(5)7/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRAHNFWXINBCGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)S(=O)(=O)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClFNO3S |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.63 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-chloro-8-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-2-carboxylic acid hydrochloride](/img/structure/B6604771.png)
![(1R,2S,6R,7S)-9-benzyl-4lambda6-thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione](/img/structure/B6604774.png)

![3-benzyl-7-(4-fluorophenyl)-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604779.png)

![4-(carbamoylmethoxy)-N-[(furan-2-yl)methyl]-3-hydroxy-N-[(4-hydroxyphenyl)methyl]benzamide](/img/structure/B6604784.png)
![2-amino-1-{7,7-dimethylbicyclo[2.2.1]heptan-1-yl}ethan-1-one hydrochloride](/img/structure/B6604787.png)
![(1S,5R,7R)-7-phenyl-3-[(1R)-1-phenylethyl]-3-azabicyclo[3.2.0]heptan-2-one](/img/structure/B6604792.png)
![tert-butyl 4-(1-{2-oxa-6-azaspiro[3.3]heptan-6-yl}ethyl)piperidine-1-carboxylate](/img/structure/B6604796.png)
![5-[(1S)-1-aminoethyl]-1,3-dihydro-2-benzofuran-1-one hydrochloride](/img/structure/B6604800.png)
![rac-methyl (1R,5R,6S)-3-benzyl-6-methyl-2,4-dioxo-3-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B6604810.png)


![4-(ethoxycarbonyl)spiro[2.2]pentane-1-carboxylic acid](/img/structure/B6604853.png)